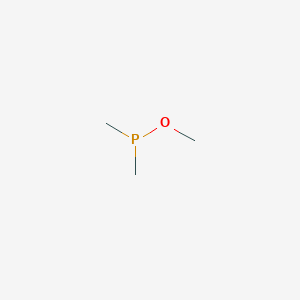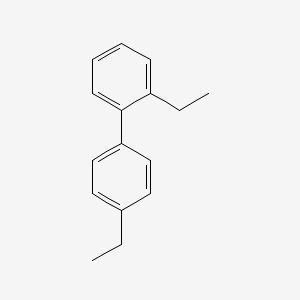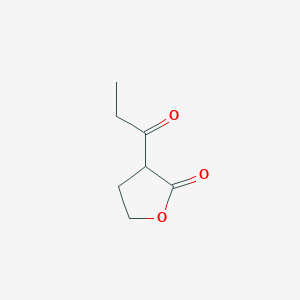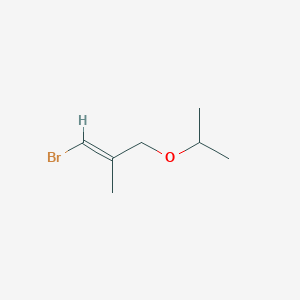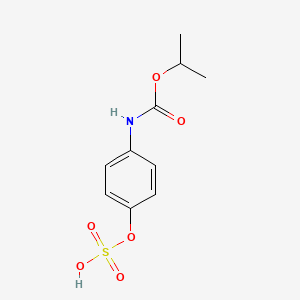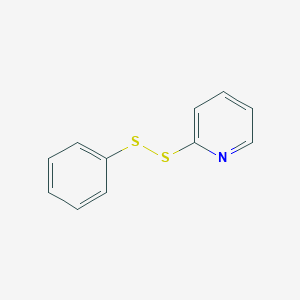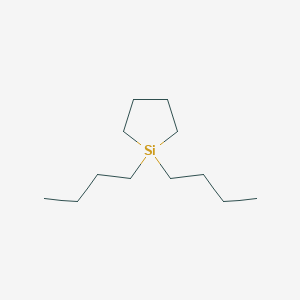
Silacyclopentane, 1,1-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclopentane, 1,1-dibutyl- is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by a five-membered ring structure containing silicon and carbon atoms. The presence of silicon in the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silacyclopentane, 1,1-dibutyl- can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . Another method involves the ring enlargement of silacyclobutane using lithium carbenoids, which results in the formation of 2-halo-1-silacyclopentane .
Industrial Production Methods
Industrial production of silacyclopentane, 1,1-dibutyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Silacyclopentane, 1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can convert silacyclopentane derivatives into simpler silicon-containing compounds.
Substitution: Substitution reactions at the silicon atom can lead to the formation of various functionalized silacyclopentanes.
Common Reagents and Conditions
Common reagents used in the reactions of silacyclopentane, 1,1-dibutyl- include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and organometallic reagents.
Major Products Formed
The major products formed from the reactions of silacyclopentane, 1,1-dibutyl- include siloxanes, silanes, and various functionalized silacyclopentanes .
Aplicaciones Científicas De Investigación
Silacyclopentane, 1,1-dibutyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of medical devices.
Mecanismo De Acción
The mechanism of action of silacyclopentane, 1,1-dibutyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique ring structure also contributes to its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Silacyclobutane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Silacyclohexane: A six-membered ring compound with different chemical properties due to the larger ring size.
Uniqueness
Silacyclopentane, 1,1-dibutyl- is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
18105-47-0 |
|---|---|
Fórmula molecular |
C12H26Si |
Peso molecular |
198.42 g/mol |
Nombre IUPAC |
1,1-dibutylsilolane |
InChI |
InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
Clave InChI |
KYZZJOQXJJMWKP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si]1(CCCC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


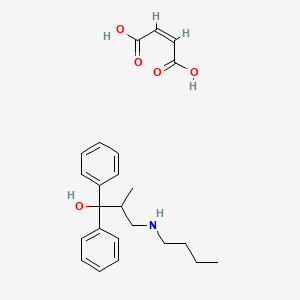
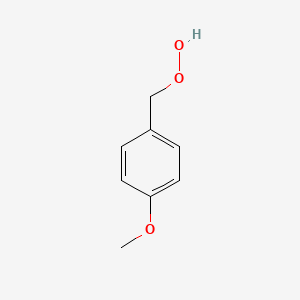
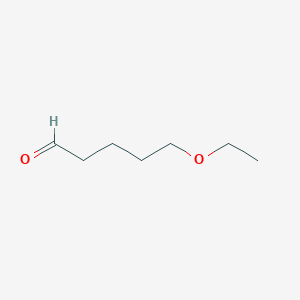

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
